Silyl ketene
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Overview
Description
Silyl ketenes are a class of compounds characterized by the presence of a silyl group attached to a ketene moiety. These compounds are known for their stability and versatility in organic synthesis. The silyl group enhances the stability of the ketene, making it easier to handle and store compared to other ketenes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Silyl ketenes can be synthesized through various methods. One common approach involves the dehydrohalogenation of acid chlorides using trialkylamines . Another method includes the reaction of silyl enol ethers with electrophilic reagents under mild conditions . Additionally, Lewis acid-activated reactions have been employed to prepare α-silyl carbonyl compounds from silyl ketenes .
Industrial Production Methods: Industrial production of silyl ketenes often involves large-scale dehydrohalogenation reactions. The use of robust catalysts and optimized reaction conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Silyl ketenes undergo a variety of chemical reactions, including:
Oxidation: Silyl ketenes can be oxidized to form silyl esters or silyl amides.
Reduction: Reduction reactions can convert silyl ketenes into silyl alcohols or silyl ethers.
Substitution: Silyl ketenes can participate in nucleophilic substitution reactions, forming various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed.
Major Products: The major products formed from these reactions include silyl esters, silyl amides, silyl alcohols, and various substituted silyl compounds .
Scientific Research Applications
Silyl ketenes have found applications in various fields of scientific research:
Mechanism of Action
The mechanism of action of silyl ketenes involves their reactivity with nucleophiles and electrophiles. The silyl group stabilizes the ketene, allowing it to participate in various reactions. For example, in the Mukaiyama-Michael reaction, silyl ketenes undergo nucleophilic addition to form Michael adducts . The presence of Lewis acids can enhance the reaction rate and selectivity .
Comparison with Similar Compounds
Silyl ketenes can be compared with other similar compounds such as:
Silyl enol ethers: Both silyl ketenes and silyl enol ethers are used in organic synthesis, but silyl ketenes offer greater stability and versatility.
Silyl ketene imines: These compounds share similar reactivity patterns with silyl ketenes but are used in different synthetic applications.
Ketene silyl acetals: These compounds are also used in organic synthesis but have different reactivity and applications compared to silyl ketenes.
Properties
Molecular Formula |
C2HOSi |
---|---|
Molecular Weight |
69.11 g/mol |
InChI |
InChI=1S/C2HOSi/c3-1-2-4/h2H |
InChI Key |
VUCDIZZSODAGCO-UHFFFAOYSA-N |
Canonical SMILES |
C(=C=O)[Si] |
Origin of Product |
United States |
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